N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which play a crucial role in the immune response. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders and B cell malignancies.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide works by selectively inhibiting BTK, which is involved in the activation of B cells. By blocking BTK, this compound prevents the activation and proliferation of B cells, leading to a reduction in the production of antibodies and cytokines. This mechanism of action makes this compound a promising therapeutic agent for the treatment of autoimmune disorders and B cell malignancies.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6, and to reduce the activation and migration of immune cells. This compound has also been shown to have a beneficial effect on bone metabolism, reducing the risk of bone loss in patients with autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like many kinase inhibitors, this compound has limited solubility and bioavailability, which can make it difficult to administer in vivo. Additionally, its potency and efficacy may be influenced by factors such as the cellular context and the presence of other signaling pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the potential use of this compound in the treatment of other autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-4-(2-thienyl)benzenecarboxamide has been the subject of extensive scientific research, particularly in the field of oncology. It has been shown to be effective in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, this compound has demonstrated potent anti-tumor activity and has been shown to enhance the efficacy of other anti-cancer agents.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-thiophen-2-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-22-16-10-9-15(12-17(16)23-2)20-19(21)14-7-5-13(6-8-14)18-4-3-11-24-18/h3-12H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLBAZSDBQBTPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.